molecular formula C18H19F4N3O B15115552 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B15115552
M. Wt: 369.4 g/mol
InChI Key: ZZSJBTCJCZBXLX-UHFFFAOYSA-N
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Description

1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-fluoro-4-methoxyphenylmethyl group and a 5-trifluoromethylpyridin-2-yl group

Preparation Methods

The synthesis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction.

Scientific Research Applications

1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H19F4N3O

Molecular Weight

369.4 g/mol

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C18H19F4N3O/c1-26-16-4-2-13(10-15(16)19)12-24-6-8-25(9-7-24)17-5-3-14(11-23-17)18(20,21)22/h2-5,10-11H,6-9,12H2,1H3

InChI Key

ZZSJBTCJCZBXLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)F

Origin of Product

United States

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